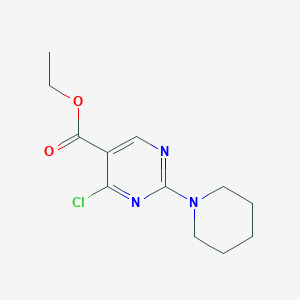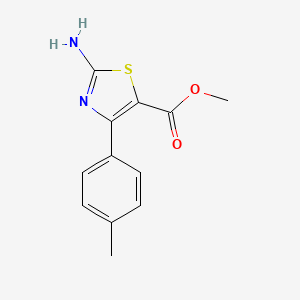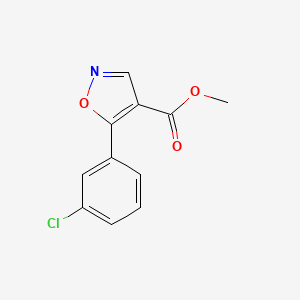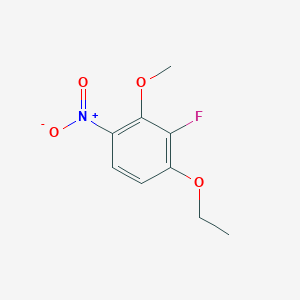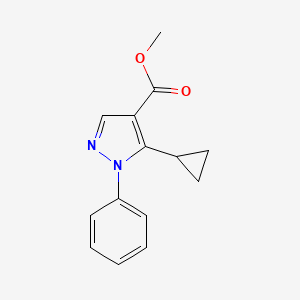
7-Chlorchinolin-4-boronsäure
Übersicht
Beschreibung
7-Chloroquinoline-4-boronic acid pinacol ester is a chemical compound classified as a boron-containing heterocyclic compound . It is a beige powder with a molecular weight of 289.56 . It has potential applications in diverse scientific endeavors .
Synthesis Analysis
The synthesis of 7-Chloroquinoline-4-boronic acid pinacol ester involves a series of chloroquine analogs designed to search for a less toxic chloroquine derivative . The analog that showed the greatest affinity and lowest IC 50 values was synthesized and characterized for its posterior incorporation into a polycaprolactone-based nanoparticulate system .Molecular Structure Analysis
The molecular structure of 7-Chloroquinoline-4-boronic acid pinacol ester conforms to its infrared spectrum and proton, carbon NMR . Its empirical formula is C15H17BClNO2 .Chemical Reactions Analysis
Protodeboronation of pinacol boronic esters is a key reaction in the synthesis of 7-Chloroquinoline-4-boronic acid pinacol ester . This reaction is not well developed, but it has been reported to be catalytic and utilizes a radical approach .Physical And Chemical Properties Analysis
7-Chloroquinoline-4-boronic acid pinacol ester is a solid substance . It has a melting point of 81.2-86.8 degrees Celsius .Wissenschaftliche Forschungsanwendungen
Anwendungen in der Sensorik
7-Chlorchinolin-4-boronsäure: wird bei der Entwicklung von Sensoren eingesetzt, da sie mit Diolen und starken Lewis-Basen wie Fluorid- oder Cyanidanionen interagiert. Diese Wechselwirkung ist entscheidend für die Entwicklung sowohl homogener Assays als auch heterogener Detektionssysteme . Diese Sensoren können an der Grenzfläche des Sensormaterials oder innerhalb der Massenprobe nachgewiesen werden, was sie vielseitig für verschiedene analytische Anwendungen macht.
Biologische Markierung und Proteinmanipulation
Die Fähigkeit der Verbindung, stabile Komplexe mit Diolen zu bilden, ermöglicht ihren Einsatz bei der biologischen Markierung. Sie kann an Proteine konjugiert werden, wodurch deren Manipulation und Modifikation ermöglicht wird. Dies ist besonders nützlich bei der Untersuchung der Proteinfunktion und -interaktion .
Therapeutische Entwicklung
Boronsäuren, darunter This compound, werden auf ihr Potenzial in der therapeutischen Entwicklung untersucht. Ihre einzigartigen Eigenschaften ermöglichen es ihnen, in Signalwege einzugreifen, Enzyme zu hemmen und Teil von Zell-Delivery-Systemen zu sein .
Trennungstechnologien
Im Bereich der Trennungstechnologien kann This compound zur Trennung verschiedener Biomoleküle eingesetzt werden. Dies ist besonders nützlich bei der Aufreinigung von komplexen Gemischen .
Elektrophorese von glykosylierten Molekülen
Die Verbindung wird in der Elektrophorese zur Trennung von glykosylierten Molekülen eingesetzt, die für die Diagnose und Überwachung von Diabetes wichtig sind. Die Boronsäureeinheit interagiert selektiv mit den cis-Diolen an den glykosylierten Molekülen, wodurch deren Trennung unterstützt wird .
Baustoffe für analytische Methoden
This compound: dient als Baustein für Mikropartikel und Polymere, die in analytischen Methoden verwendet werden. Diese Materialien können so konzipiert werden, dass sie spezifische Wechselwirkungen mit Zielmolekülen eingehen, wodurch die Empfindlichkeit und Spezifität des Nachweises erhöht wird .
Kontrollierte Freisetzungssysteme
In pharmazeutischen Anwendungen kann die Verbindung in Polymere eingearbeitet werden, die für die kontrollierte Freisetzung von Medikamenten wie Insulin entwickelt wurden. Diese Anwendung nutzt die reversible Bindung von Boronsäuren an Diole, die in biologischen Umgebungen vorkommen .
Organische Synthese
Schließlich dient This compound als Reagenz in der organischen Synthese, insbesondere bei der Herstellung verschiedener organischer Verbindungen. Es ist ein wertvoller Baustein für den Aufbau komplexer molekularer Architekturen .
Wirkmechanismus
Target of Action
Boronic acids, in general, are known to play an exquisite role in synthetic chemistry, with their esters being of paramount importance to all facets of chemical science .
Mode of Action
Boronic acids are known to participate in various transformations, including the suzuki–miyaura coupling , which involves the transmetalation of boronic acids to palladium .
Safety and Hazards
Zukünftige Richtungen
The synthesized analog of 7-Chloroquinoline-4-boronic acid pinacol ester is much less toxic than chloroquine and could be a potential therapeutic option for COVID-19 . The nanoparticulate system allowed for the prolonged release of the analog without evidence of adverse effects on the cell lines used .
Eigenschaften
IUPAC Name |
(7-chloroquinolin-4-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BClNO2/c11-6-1-2-7-8(10(13)14)3-4-12-9(7)5-6/h1-5,13-14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUNBQBDIZNZHAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C2C=CC(=CC2=NC=C1)Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90675185 | |
| Record name | (7-Chloroquinolin-4-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90675185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.42 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
936940-92-0 | |
| Record name | (7-Chloroquinolin-4-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90675185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



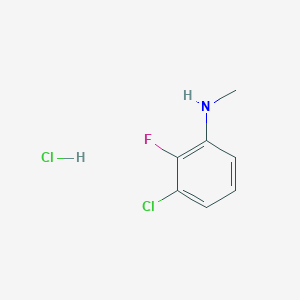

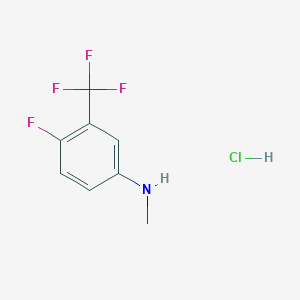
![1-Methyl-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzyl]piperazine](/img/structure/B1420456.png)

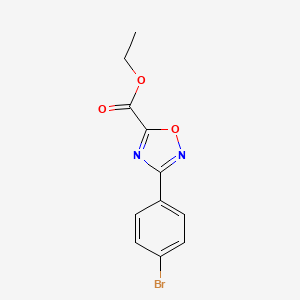
![3,8-Dibromo-6-chloroimidazo[1,2-a]pyridine](/img/structure/B1420460.png)


